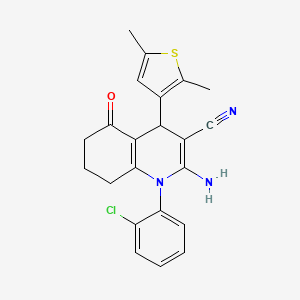

2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción

Propiedades

Número CAS |

441783-43-3 |

|---|---|

Fórmula molecular |

C22H20ClN3OS |

Peso molecular |

409.9 g/mol |

Nombre IUPAC |

2-amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H20ClN3OS/c1-12-10-14(13(2)28-12)20-15(11-24)22(25)26(17-7-4-3-6-16(17)23)18-8-5-9-19(27)21(18)20/h3-4,6-7,10,20H,5,8-9,25H2,1-2H3 |

Clave InChI |

DVVLVZLSZHNJNR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4Cl)N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, an amine, and a nitrile.

Introduction of the 2-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

Incorporation of the 2,5-dimethylthiophen-3-yl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions might lead to the formation of amine derivatives.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have indicated that related compounds demonstrate high levels of antimitotic activity against human tumor cells. The National Cancer Institute's protocols have been employed to assess the efficacy of such compounds in inhibiting cancer cell growth.

Case Study:

A derivative similar to 2-amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was tested against a panel of approximately sixty cancer cell lines. The results showed a mean growth inhibition rate (GI) of 12.53%, indicating promising anticancer potential .

Antimicrobial Properties

The compound's structure allows it to interact effectively with microbial targets. Research has focused on synthesizing derivatives with enhanced antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity

| Compound Derivative | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 mm |

| Derivative B | Escherichia coli | 18 mm |

| Derivative C | Pseudomonas aeruginosa | 20 mm |

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials: Appropriate thiophene derivatives and chlorophenyl amines.

- Reagents: Use of reagents such as triethylamine in diethyl formamide.

- Conditions: Reflux conditions for optimal yields.

Mecanismo De Acción

The mechanism by which 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. This might involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor-mediated signaling pathways.

Pathway Modulation: Influencing cellular pathways involved in disease processes.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

*Inferred from structural analogs.

Physicochemical and Electronic Properties

- Electron-Donating vs. Compounds with nitro groups (e.g., ) exhibit stronger electron-withdrawing effects, which may reduce solubility in polar solvents .

- Lipophilicity and Solubility: Thiophene-containing analogs (e.g., target compound, ) show increased lipophilicity compared to pyridine- or methoxyphenyl-substituted derivatives () due to the sulfur atom’s hydrophobic character . Methoxy and dimethylamino groups () improve aqueous solubility via hydrogen-bonding interactions .

Actividad Biológica

The compound 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 438.14 g/mol |

| SMILES | CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4Cl)N)C#N |

| InChI | InChI=1S/C24H24ClN3OS/c1-13... |

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties. The following sections summarize key findings related to its efficacy against different cancer cell lines.

Anticancer Activity

-

In Vitro Studies :

- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values indicating effective inhibition of cell growth in HepG-2 (liver cancer) and A549 (lung cancer) cells.

- A study reported that derivatives similar to this compound exhibited IC50 values ranging from 2.6 to 18 nM in various cancer cell lines, suggesting potent activity against tumor proliferation .

-

Mechanism of Action :

- The proposed mechanisms involve the inhibition of microtubule polymerization by binding to the colchicine site on tubulin. This action disrupts normal mitotic processes in cancer cells .

- Other studies suggest that compounds with similar thiophene structures can inhibit RNA and DNA synthesis without affecting protein synthesis, indicating a targeted mechanism against rapidly dividing cells .

Structure-Activity Relationship (SAR)

Research indicates that specific structural features are critical for enhancing the biological activity of compounds in this class:

- Amino Group Positioning : The position and nature of substituents on the thiophene ring significantly influence biological activity. For example, an amino group at specific carbon positions enhances binding affinity and antiproliferative effects .

- Chlorine Substitution : The presence of chlorine in the phenyl ring has been associated with increased potency against certain cancer types .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the hexahydroquinoline core via Hantzsch-type cyclocondensation. Key steps include:

Core Formation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with aldehydes (e.g., 2,5-dimethylthiophene-3-carbaldehyde) and ammonium acetate under acidic catalysis (e.g., p-toluenesulfonic acid) .

Functionalization : Introducing substituents like the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization : Control reaction temperature (70–90°C) and stoichiometric ratios to minimize side products. Monitor intermediates via TLC or HPLC .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | β-ketoester, aldehyde, NH₄OAc, p-TsOH, reflux | Core formation |

| 2 | 2-chlorophenyl halide, base (K₂CO₃), DMF | Functionalization |

| 3 | Column chromatography (EtOAc/hexane) | Purification |

Q. How can the three-dimensional conformation of this compound be experimentally determined?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. Grow crystals via slow evaporation of a saturated solution in ethanol or DCM. SC-XRD provides bond lengths, angles, and torsion angles critical for understanding steric effects and intermolecular interactions . For dynamic conformations, employ NMR spectroscopy (e.g., NOESY for spatial proximity analysis) in DMSO-d₆ or CDCl₃ .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Elemental Analysis : Confirm empirical formula (e.g., C₂₃H₁₉ClF₃N₃OS) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹³C/¹H NMR : Assign signals for aromatic protons (δ 6.5–8.0 ppm), NH₂ (δ ~5.5 ppm), and quaternary carbons .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorophenyl, dimethylthiophene) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group on the phenyl ring enhances electrophilic reactivity, while the dimethylthiophene contributes π-π stacking potential. Use DFT calculations (e.g., Gaussian 09) to map electron density and frontier molecular orbitals .

- Bioactivity : Test in vitro against enzyme targets (e.g., kinases) via fluorescence polarization assays. Compare IC₅₀ values with analogs lacking substituents to isolate their effects .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

Dose-Response Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for solvent interference (e.g., DMSO ≤0.1%).

Structural Analog Comparison : Synthesize derivatives with isolated substituent changes to identify confounding factors .

Target Selectivity Profiling : Use high-throughput screening (HTS) against a panel of receptors/enzymes to rule off-target effects .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR kinase). Input the compound’s 3D structure (from SC-XRD or optimized DFT geometry) .

- MD Simulations : Run GROMACS simulations (100 ns) to assess binding stability and hydration effects. Analyze RMSD and hydrogen-bonding networks .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC-UV at λ = 254 nm .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

Data Contradiction Analysis

- Example : Discrepancies in reported antimicrobial activity may arise from variations in bacterial strains or assay protocols. Address by:

- Using CLSI/MIC guidelines for consistency.

- Testing against reference strains (e.g., E. coli ATCC 25922) with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.